2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
The compound "2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a 1,3,4-thiadiazole derivative featuring a piperazine ring substituted with a phenoxyacetyl group and an acetamide-linked thioether side chain. Its structure combines pharmacophoric elements associated with diverse biological activities, including anticancer and antimicrobial effects, as observed in structurally related compounds .
Properties
IUPAC Name |
2-[[5-[4-(2-phenoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c17-13(22)11-25-16-19-18-15(26-16)21-8-6-20(7-9-21)14(23)10-24-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGALRILJNCEALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-inflammatory properties. These compounds often target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response.
Mode of Action
Compounds with similar structures have been shown to inhibit cox enzymes. This inhibition can reduce the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
Based on the anti-inflammatory properties of similar compounds, it can be inferred that this compound may affect the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects.
Biological Activity
The compound 2-((5-(4-(2-phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential anticancer properties, cytotoxic effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 473.57 g/mol. The compound features a thiadiazole ring, which is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluated several 1,3,4-thiadiazole derivatives against human cancer cell lines including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The results indicated significant cytotoxicity toward these cell lines. Notably, the compound demonstrated an IC50 value in the range of 0.74–10.0 μg/mL against various cancer types .
Table 1: Cytotoxic Effects of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound 9e | A431 | 3.29 |
| Compound X | HCT116 | 10.0 |
| Compound Y | H460 | 5.0 |
The mechanism by which these compounds exert their anticancer effects involves apoptosis induction and modulation of key proteins involved in cell survival pathways. For example, compound 9e was found to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 in A431 cells . Additionally, it inhibited the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
Antimicrobial Activity
Beyond anticancer properties, derivatives of thiadiazoles have shown promising antimicrobial activities. They exhibit effects against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The presence of the phenoxyacetyl group enhances their interaction with microbial targets .
Study on Cytotoxic Properties
In a comprehensive review published in Frontiers in Chemistry, researchers compiled data on various thiadiazole derivatives and their cytotoxic properties across different cancer cell lines. The study emphasized the structural modifications that enhance biological activity and suggested that further exploration could lead to more potent anticancer agents .
Evaluation of Antimicrobial Properties
A systematic investigation into the antimicrobial properties of thiadiazole derivatives revealed that certain compounds exhibited MIC values lower than standard antibiotics like itraconazole, suggesting their potential as alternatives in antimicrobial therapy .
Comparison with Similar Compounds
Structural Variations
The target compound shares a core 1,3,4-thiadiazole scaffold linked to a piperazine-acetamide system. Key structural analogs and their substituent variations include:
Key Observations :
- For example, ASN90’s bulky dioxolane group confers selectivity as an O-GlcNAcase inhibitor .
- Thiadiazole Substituents : The presence of electron-withdrawing groups (e.g., nitro in Compound 3) enhances interactions with kinases like Akt, while chlorophenyl or benzylthio groups (15o) improve antiproliferative activity .
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
| Compound ID | Melting Point (°C) | Key Functional Groups | Reference |
|---|---|---|---|
| 4g () | 203–205 | 4-Fluorophenyl, chloro, carbonyl | |
| 4h () | 180–182 | Furan-2-carbonyl, chloro | |
| 5j () | 138–140 | 4-Chlorobenzylthio, isopropylphenoxy |
Trends :
- Bulky or polar groups (e.g., furan in 4h) reduce melting points compared to halogenated analogs (4g).
Anticancer Activity :
- Akt Inhibition : Compounds 3 and 8 () inhibit Akt by 92.36% and 86.52%, respectively, via π-π interactions and hydrogen bonding .
- Antiproliferative Effects : Compound 15o () shows IC50 = 1.96 µM against PC-3 cells, attributed to its dual thiadiazole-quinazoline pharmacophore .
Antimicrobial Activity :
- Thiadiazinan-thione derivatives () exhibit broad-spectrum activity, with MIC values <10 µg/mL against S. aureus and E. coli .
Target Selectivity :
- ASN90 () demonstrates multimodal activity against neurodegenerative targets (e.g., tau proteinopathy), highlighting how piperazine modifications dictate mechanistic divergence .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?
The synthesis of structurally analogous compounds (e.g., thiadiazole-triazole derivatives) involves multi-step reactions, including cyclization of thiosemicarbazides and nucleophilic substitution. For example, intermediates like 1,3,4-thiadiazole-2-thiols are synthesized under acidic conditions, followed by alkylation with sodium monochloroacetate in aqueous medium . Reaction optimization includes solvent selection (e.g., ethanol/water mixtures), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for thiol to alkylating agent). Yield improvements (up to 85%) are achieved via pH adjustment (acidification with acetic acid) .
Q. How is the structural identity and purity of this compound validated in academic research?
Characterization relies on spectral methods:
- NMR : H and C NMR confirm substitution patterns (e.g., piperazine NH at δ 3.2–3.5 ppm; thiadiazole C-S at δ 165–170 ppm) .
- IR : Key peaks include C=O (1680–1720 cm) and N-H stretches (3200–3400 cm) .
- Chromatography : HPLC (C18 column, methanol/water mobile phase) assesses purity (>95%) .
- Elemental analysis : Experimental vs. calculated C, H, N, S content (deviation <0.3%) .
Q. What are the standard protocols for purification and stability testing?
Recrystallization from ethanol/water mixtures removes unreacted precursors. Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (60–80% RH) over 6 months show degradation <5% when stored in amber vials with desiccants .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to target proteins (e.g., antimicrobial enzymes or cancer-related receptors). Docking scores (e.g., −9.2 kcal/mol for 9c in ) correlate with experimental IC values. Density Functional Theory (DFT) optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer results may arise from assay conditions (e.g., bacterial strain variability, incubation time). Meta-analysis using standardized protocols (CLSI guidelines) and dose-response curves (Hill slopes) clarifies structure-activity relationships. For example, substituent effects (e.g., electron-withdrawing groups on phenyl rings) enhance activity against Gram-positive bacteria .
Q. How is the mechanism of action elucidated for this compound?
Pharmacological assays include:
- Receptor binding : Radioligand competition assays (e.g., H-labeled antagonists) quantify affinity for adenosine A receptors, with IC values <100 nM .
- Cellular pathways : cAMP accumulation assays (via ELISA) confirm G protein-coupled receptor modulation .
- Enzyme inhibition : Kinetic studies (Lineweaver-Burk plots) determine inhibition constants (e.g., = 2.3 µM for COX-2) .
Q. What experimental designs address low solubility in pharmacological studies?
Formulation strategies include:
- Co-solvents (DMSO/PEG 400 mixtures) for in vitro assays.
- Nanocrystal dispersion (high-pressure homogenization) for in vivo bioavailability improvement.
- LogP optimization (target 2.5–3.5) via pro-drug derivatization (e.g., esterification of acetamide) .
Data Analysis and Reproducibility
Q. How are spectral data inconsistencies addressed in structural assignments?
Ambiguities in NMR splitting patterns (e.g., overlapping piperazine signals) are resolved via 2D techniques (HSQC, HMBC) and comparison to synthetic intermediates. For example, H-N HMBC confirms piperazine connectivity in thiadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
